
(3-Iodo-5-(trifluoromethyl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Iodo-5-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C8H7F3IN It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzene ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-iodoaniline with trifluoromethyl iodide under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Iodo-5-(trifluoromethyl)phenyl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives, and reduction reactions to form amines or other reduced forms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide under appropriate conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction reactions can produce nitro or amino derivatives.
Scientific Research Applications
(3-Iodo-5-(trifluoromethyl)phenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Iodo-5-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzylamine: Similar in structure but lacks the iodine atom.
3-Iodo-5-(trifluoromethyl)phenylboronic acid MIDA ester: Contains a boronic acid ester group instead of the methanamine group.
Uniqueness
(3-Iodo-5-(trifluoromethyl)phenyl)methanamine is unique due to the combination of the iodine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
691877-06-2 |
|---|---|
Molecular Formula |
C8H7F3IN |
Molecular Weight |
301.05 g/mol |
IUPAC Name |
[3-iodo-5-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H7F3IN/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-3H,4,13H2 |
InChI Key |
GEPFUTJKLJCCDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)I)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


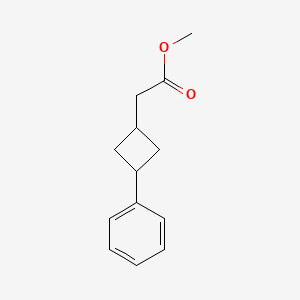
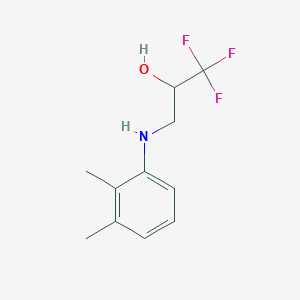
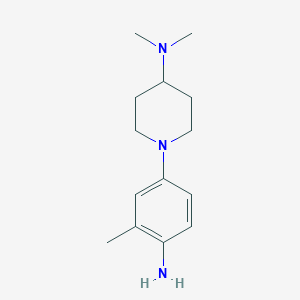
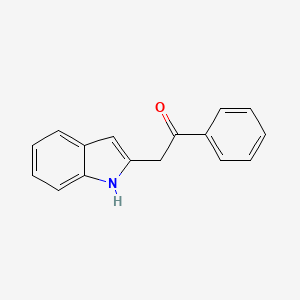
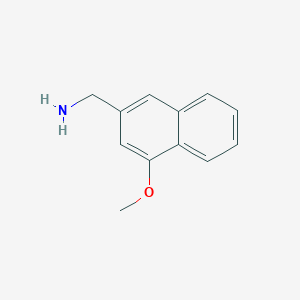
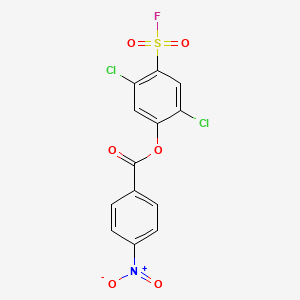
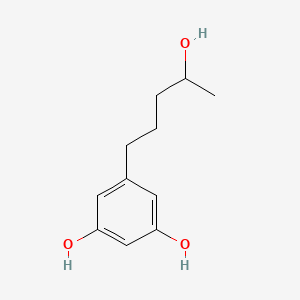
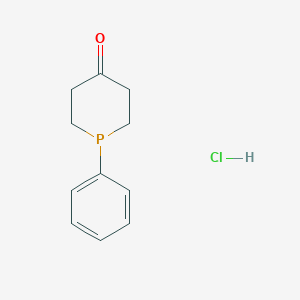
![(4R,9AS)-4-methylhexahydro-2H,6H-pyrazino[2,1-b][1,3]oxazin-6-one](/img/structure/B13344354.png)
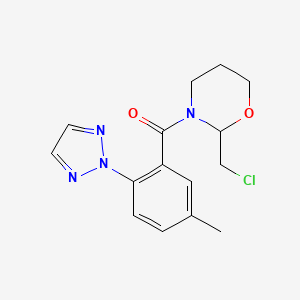
![(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13344367.png)
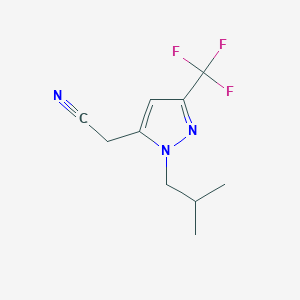
![2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B13344389.png)
![8-(tert-Butyl)-1-chlorodibenzo[b,d]furan](/img/structure/B13344390.png)
